![molecular formula C9H3ClF5N3O2S B1474507 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid CAS No. 1823184-08-2](/img/structure/B1474507.png)
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A robust procedure was developed for the synthesis of a precursor compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine , from commercially available 2-chloropyrazine . Key transformations include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .
Molecular Structure Analysis
The molecular structure of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid reveals the presence of the triazolopyridine core, the trifluoromethyl group, and the difluoroacetic acid moiety. The −CF₃ group can potentially be substituted with a halogen atom or a phenyl ring fused to the triazolo .
Scientific Research Applications
Antidepressant Research
The triazolopyridine scaffold present in the compound is known to exhibit potential antidepressant effects. Research into similar structures has shown that they can act on central nervous system receptors to modulate neurotransmitter levels, which is a key mechanism in treating depression . This compound could be investigated for its efficacy in crossing the blood-brain barrier and its interaction with serotonin or norepinephrine receptors.
Anticancer Activity
Compounds with the triazolopyridine moiety have been identified as promising candidates in anticancer drug development. They can interfere with various cellular pathways that are crucial for cancer cell proliferation and survival. For instance, they may inhibit kinase enzymes or disrupt DNA replication processes, making them valuable for studying targeted cancer therapies .
Anti-inflammatory Properties
The structural analogs of this compound have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines or blocking the activity of enzymes like cyclooxygenase (COX). This compound could be pivotal in the development of new anti-inflammatory drugs, especially for chronic conditions like rheumatoid arthritis .
Antimicrobial and Antifungal Applications
Triazolopyridines have been explored for their antimicrobial and antifungal activities. They can act on bacterial cell walls or fungal cell membranes, leading to cell lysis. This compound could be a starting point for the synthesis of new agents to combat antibiotic-resistant strains or hard-to-treat fungal infections .
Enzyme Inhibition for Metabolic Disorders
The compound’s core structure is similar to that of known enzyme inhibitors, such as dipeptidyl peptidase 4 (DPP-4) inhibitors used in type 2 diabetes management. It could be studied for its potential to regulate enzymes involved in metabolic pathways, offering a new approach to treating metabolic disorders .
Neuroprotective Agent Research
Given the neuroactive potential of triazolopyridine derivatives, this compound could be investigated for its neuroprotective properties. It might protect neuronal cells from oxidative stress or apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer’s or Parkinson’s disease .
properties
IUPAC Name |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF5N3O2S/c10-4-1-3(8(11,12)13)2-18-5(4)16-17-7(18)21-9(14,15)6(19)20/h1-2H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVICGUJHUXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SC(C(=O)O)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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